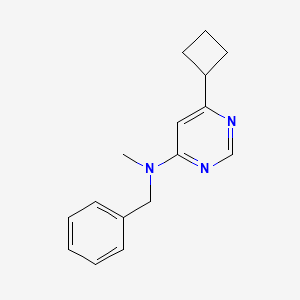![molecular formula C19H27N5 B6445941 N,N,6-trimethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2640878-59-5](/img/structure/B6445941.png)
N,N,6-trimethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,6-trimethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine (also known as TMPP) is an organic compound that contains nitrogen, carbon, and hydrogen atoms. It is a type of piperazine derivative and is used in a variety of scientific research applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to TMPP.
Aplicaciones Científicas De Investigación
TMPP has been used in a variety of scientific research applications, including the study of the structure and function of proteins, the study of cell signaling pathways, and the study of neuronal development and plasticity. TMPP has also been used to study the effects of drugs on the central nervous system, as well as the effects of environmental toxins on the brain.
Mecanismo De Acción
TMPP has been found to act as an agonist of the serotonin 5-HT2A receptor. This receptor is found in the central nervous system and is involved in the regulation of mood, cognition, and behavior. TMPP binds to the receptor and activates it, resulting in a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
TMPP has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of serotonin, a neurotransmitter that is involved in the regulation of mood and behavior. TMPP has also been found to increase the release of dopamine, a neurotransmitter that is involved in the regulation of reward and motivation. Additionally, TMPP has been found to increase the expression of several genes involved in neuronal development and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of TMPP in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to the use of TMPP in laboratory experiments. It is a relatively weak agonist of the serotonin 5-HT2A receptor, which means that it may not be effective in some experiments. Additionally, it is not approved for use in humans and should only be used in laboratory experiments.
Direcciones Futuras
The use of TMPP in scientific research is still in its early stages and there are many potential future directions for its use. One potential direction is to use TMPP in combination with other compounds to study the effects of drugs on the central nervous system. Additionally, TMPP could be used to study the effects of environmental toxins on the brain. Finally, TMPP could be used to study the structure and function of proteins involved in neuronal development and plasticity.
Métodos De Síntesis
TMPP is synthesized through a multi-step process that involves the reaction of phenylacetic acid with piperazine, followed by the reaction of the resulting product with trimethyl amine. The final product is then purified and characterized. The synthesis of TMPP has been described in detail in several scientific papers.
Propiedades
IUPAC Name |
N,N,6-trimethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5/c1-16-15-18(22(2)3)21-19(20-16)24-13-11-23(12-14-24)10-9-17-7-5-4-6-8-17/h4-8,15H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCACIGCKOAURSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CCC3=CC=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(azepan-1-yl)-2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445858.png)
![1-(azepan-1-yl)-2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445863.png)
![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445864.png)

![2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445888.png)
![1-(azepan-1-yl)-2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445891.png)
![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445902.png)
![2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445924.png)
![1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445925.png)
![N-ethyl-6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6445928.png)
![N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6445931.png)

![benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine](/img/structure/B6445936.png)
![2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B6445937.png)
